2,6-Difluoro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a fluorinated benzaldehyde derivative, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-Difluoro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: As a precursor in the synthesis of fluorinated drugs and diagnostic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in drug design and development. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 2,6-Difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzotrifluoride
Uniqueness
2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUQMGWIIWHIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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